

CEP-37440 and FAK Autophosphorylation at Tyr 397: A Technical Guide

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Compound of Interest

Compound Name: CEP-37440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CEP-37440**, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). The focus of this document is on the core mechanism of **CEP-37440**'s interaction with FAK, specifically its inhibition of FAK autophosphorylation at tyrosine 397 (Tyr 397), a critical event in cancer cell signaling. This guide offers a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CEP-37440

CEP-37440 is an orally available small molecule that acts as a dual kinase inhibitor, targeting both FAK and ALK.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in oncology.[3] ALK, a receptor tyrosine kinase, is also implicated in various cancers due to genetic rearrangements and dysregulation.[3] **CEP-37440** has demonstrated the ability to cross the blood-brain barrier, suggesting its potential in treating brain metastases. A phase I clinical trial for **CEP-37440** was completed in 2015.

The primary mechanism of FAK activation involves autophosphorylation at the Tyr 397 residue upon integrin engagement with the extracellular matrix. This phosphorylation event creates a binding site for Src family kinases, leading to the activation of downstream signaling pathways

that promote tumor progression. **CEP-37440** effectively blocks this initial autophosphorylation step, thereby inhibiting FAK-mediated signaling.

Quantitative Data: Inhibitory Activity of CEP-37440

The following tables summarize the in vitro and in vivo inhibitory activities of **CEP-37440** against FAK, ALK, and various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibition by **CEP-37440**

Target/Cell Line	Assay Type	IC50/GI50 (nM)	Reference
FAK	Enzymatic	2.3	
FAK	Cellular	88	
ALK	Enzymatic	3.5	
ALK	Cellular	40	
ALK	Cellular (75% human plasma)	120	
Sup-M2 (NPM-ALK+ ALCL)	Proliferation	84	
Karpas-299 (NPM-ALK+ ALCL)	Proliferation	131	
FC-IBC02 (Inflammatory Breast Cancer)	Proliferation (GI50)	91	
SUM190 (Inflammatory Breast Cancer)	Proliferation (GI50)	900	
KPL4 (Inflammatory Breast Cancer)	Proliferation (GI50)	890	

Table 2: In Vivo Tumor Growth Inhibition by **CEP-37440**

Xenograft Model	Treatment	Tumor Growth Inhibition (TGI)	Reference
SUM190 (Breast Cancer)	55 mg/kg bid	79.7%	
FC-IBC02 (Breast Cancer)	55 mg/kg bid	33%	
SUM149 (Breast Cancer)	55 mg/kg bid	23%	

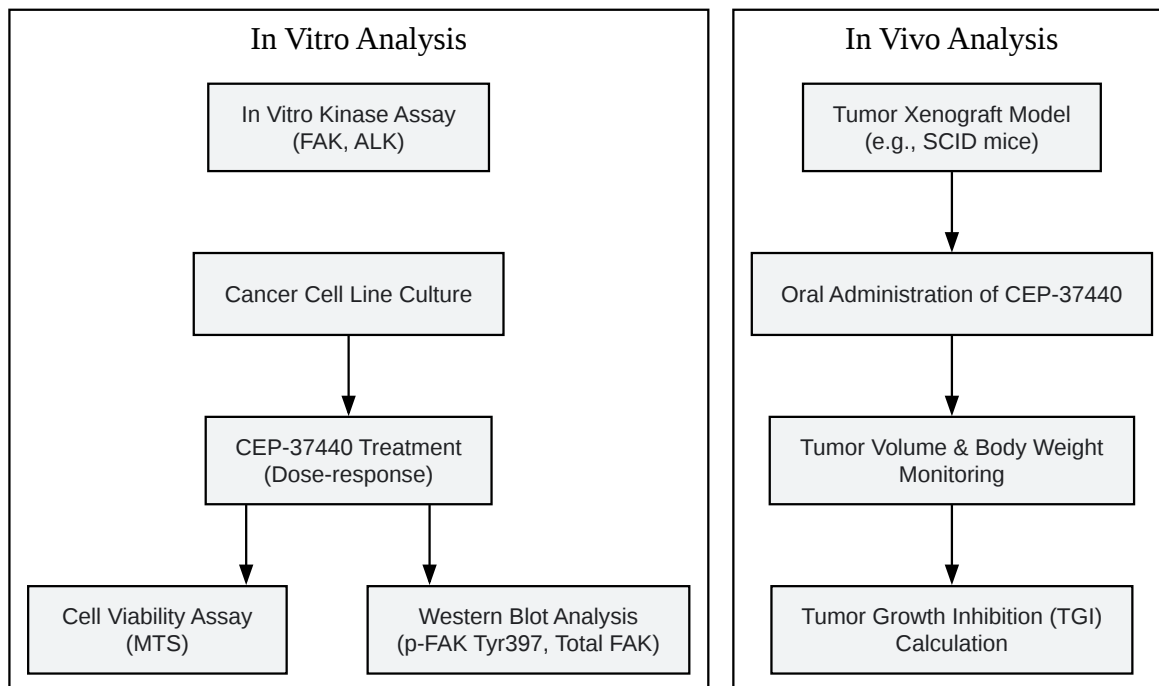
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.



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FAK Signaling Pathway and **CEP-37440** Inhibition



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Experimental Workflow for **CEP-37440** Evaluation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **CEP-37440**.

Western Blot Analysis for Phospho-FAK (Tyr397)

This protocol is for the detection of phosphorylated FAK at Tyr397 in cell lysates.

a. Cell Lysis and Protein Quantification

- Culture cells to 70-80% confluency and treat with **CEP-37440** at desired concentrations and time points.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate).
- Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer

- Normalize protein concentrations for all samples.
- Prepare samples by adding 4x Laemmli loading buffer and boiling for 5 minutes at 95°C.
- Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
- Confirm transfer efficiency by staining the membrane with Ponceau S.

c. Immunoblotting

- Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.

d. Stripping and Reprobing

- To normalize the phospho-FAK signal, the membrane can be stripped using a mild stripping buffer.
- Wash the membrane thoroughly and re-block as in step c.1.
- Incubate with a primary antibody for total FAK, followed by the appropriate secondary antibody and detection. A loading control such as β -actin or GAPDH should also be probed.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability as an indicator of metabolic activity.

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.
- Treat cells with a serial dilution of **CEP-37440** (e.g., 0-3000 nM) in fresh medium. Include a vehicle control (e.g., DMSO).
- Incubate for the desired period (e.g., 72-192 hours).
- Add 20 μ L of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
- Incubate for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 values.

In Vitro FAK Kinase Assay

This assay measures the direct inhibitory effect of **CEP-37440** on FAK enzymatic activity.

- Prepare a reaction mixture containing FAK kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
- Add varying concentrations of **CEP-37440** or a vehicle control to the reaction mixture.
- Initiate the kinase reaction by adding purified recombinant FAK enzyme.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.
- Calculate the percentage of FAK inhibition relative to the vehicle control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **CEP-37440** in a mouse model.

- Cell Implantation:
 - Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
 - Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., SCID or nude mice).

- Tumor Growth and Treatment:
 - Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
 - Administer **CEP-37440** orally (e.g., by gavage) at the desired doses and schedule (e.g., 55 mg/kg, twice daily). The control group receives the vehicle.
- Monitoring and Endpoint:
 - Monitor animal body weight and overall health throughout the study.
 - Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-FAK).
- Data Analysis:
 - Calculate the Tumor Growth Inhibition (TGI) using the formula: $\text{TGI (\%)} = [1 - (\Delta T / \Delta C)] \times 100$, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

CEP-37440 is a potent dual FAK/ALK inhibitor that effectively suppresses FAK autophosphorylation at Tyr 397, a key step in the activation of this oncogenic kinase. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on FAK-targeted cancer therapies. The methodologies outlined here can be adapted to further investigate the efficacy and mechanism of action of **CEP-37440** and other FAK inhibitors in various preclinical models.

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References

- 1. broadpharm.com [broadpharm.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
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